Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- is a complex organic compound with the molecular formula C23H21NO4. It is characterized by the presence of a benzene ring, an acetic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Acylation: The protected amino compound is then acylated with benzeneacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and acylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotected Amino Compound: Formed after removal of the Fmoc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- has several scientific research applications:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules.
Material Science: Used in the synthesis of peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-difluoro-, (αR)-: Similar structure but with additional fluorine atoms.
Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dichloro-, (αR)-: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- is unique due to its specific structure that allows for effective protection of amino groups during peptide synthesis. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis, providing stability and ease of removal when necessary.
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c25-13-15-7-1-2-8-16(15)22(23(26)27)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYGHFHYZDDVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718785 |
Source
|
Record name | 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-15-6 |
Source
|
Record name | 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.